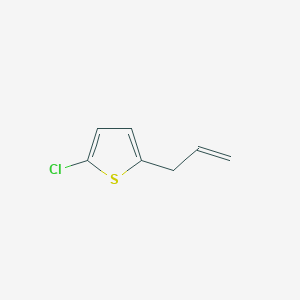
(Z)-8-Tetradecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-Tetradecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration at the eighth carbon atom. This compound is known for its role in various biological processes and its presence in natural products, particularly pheromones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-8-Tetradecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-8-Tetradecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-8-Tetradecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-8-Tetradecenol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed:
Oxidation: (Z)-8-Tetradecenoic acid.
Reduction: (Z)-8-Tetradecenol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-8-Tetradecenal is used as a starting material in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role as a pheromone in insects. It is used to understand insect behavior and to develop pest control strategies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the fragrance industry, this compound is used as a component in the formulation of perfumes and other scented products due to its pleasant odor.
Mecanismo De Acción
(Z)-8-Tetradecenal exerts its effects primarily through its interaction with specific receptors in biological systems. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.
Comparación Con Compuestos Similares
(E)-8-Tetradecenal: The E-isomer of 8-Tetradecenal, differing in the configuration of the double bond.
(Z)-9-Tetradecenal: Another isomer with the double bond at the ninth carbon atom.
(Z)-8-Tetradecenol: The alcohol derivative of (Z)-8-Tetradecenal.
Uniqueness: this compound is unique due to its specific configuration and its role as a pheromone in certain insect species. This specificity makes it a valuable compound for studying insect behavior and developing targeted pest control methods.
Propiedades
Número CAS |
169054-69-7 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
(E)-tetradec-9-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5+ |
Clave InChI |
ANJAOCICJSRZSR-AATRIKPKSA-N |
SMILES |
CCCCCC=CCCCCCCC=O |
SMILES isomérico |
CCCC/C=C/CCCCCCCC=O |
SMILES canónico |
CCCCC=CCCCCCCCC=O |
Punto de ebullición |
295.00 to 299.00 °C. @ 760.00 mm Hg |
Densidad |
0.833-0.845 |
Descripción física |
Clear liquid; Fruity, citrusy aroma |
Solubilidad |
Soluble in water Soluble (in ethanol) |
Sinónimos |
(Z)-8-TETRADECENAL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)






![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)






